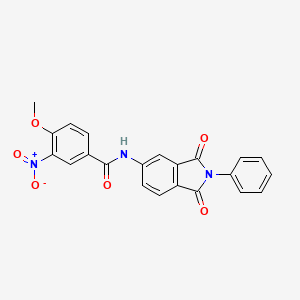
5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as IMBT, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry. IMBT has shown potential in treating various diseases, including cancer, inflammation, and diabetes.
作用机制
The mechanism of action of 5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the migration and invasion of cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been found to improve glucose uptake and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using 5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, this compound's poor solubility in water can limit its use in some experiments. Additionally, the lack of a clear understanding of this compound's mechanism of action can make it challenging to design experiments to test its efficacy.
未来方向
There are several future directions for research on 5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential area of research is to explore the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to investigate the use of this compound in treating other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to elucidate this compound's mechanism of action and identify potential targets for drug development.
In conclusion, this compound is a thiazolidinone derivative that has shown promising results in various scientific research applications. Its potential use in treating cancer, inflammation, and diabetes makes it an exciting candidate for drug development. While there are still many unanswered questions regarding this compound's mechanism of action, its potential for future research is vast.
合成方法
The synthesis of 5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then treated with a mixture of acetic anhydride and glacial acetic acid to obtain this compound. The overall yield of the synthesis is around 70%.
科学研究应用
5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown hypoglycemic activity, suggesting its potential use in treating diabetes.
属性
IUPAC Name |
(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-8(2)18-10-5-4-9(6-11(10)17-3)7-12-13(16)15-14(19)20-12/h4-8H,1-3H3,(H,15,16,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHFXYLPNPQFLQ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6028722.png)
![2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
![3-amino-5-chloro-N-(3,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6028729.png)
![6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)

![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6028771.png)
![[1-({1-[(2,3-difluorophenyl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6028775.png)
![1-[2-(allyloxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6028785.png)


![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)